molecular formula C10H10O4 B037991 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid CAS No. 112579-43-8

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

Cat. No.: B037991
CAS No.: 112579-43-8
M. Wt: 194.18 g/mol
InChI Key: ZPTMWVDSVJOEEB-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid is a high-value synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic structure combining a tetrahydrobenzofuran core with a carboxylic acid moiety, making it a versatile scaffold for the synthesis of more complex heterocyclic systems. Its primary research application lies in its role as a key precursor for the development of novel kinase inhibitors and other biologically active small molecules. The electrophilic carbonyl and the acidic proton on the carboxylic acid group provide handles for diverse chemical modifications, including amide coupling, esterification, and nucleophilic addition reactions. Researchers utilize this compound to explore structure-activity relationships (SAR) in programs targeting inflammatory pathways and metabolic enzymes, as the core structure is reminiscent of several pharmacologically active motifs. It is supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure identity and purity, enabling confident progression in synthetic workflows. This product is intended for research purposes only.

Properties

IUPAC Name

3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTMWVDSVJOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359095
Record name 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112579-43-8
Record name 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The ethyl ester precursor is treated with potassium hydroxide (KOH) in a methanol-water solvent system at 20°C for 6 hours. The hydrolysis proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide group generates the carboxylic acid product.

Critical Parameters:

  • Base Concentration : A 1:3 molar ratio of ester to KOH ensures complete deprotonation and reaction progression.

  • Solvent Composition : Methanol-water (4:1 v/v) balances solubility and reaction kinetics.

  • Temperature Control : Maintaining 20°C prevents side reactions such as decarboxylation.

Table 1: Optimization of Hydrolysis Conditions

ParameterOptimal ValueEffect on Yield
KOH Concentration1.5 MMaximizes saponification
Reaction Time6 hoursCompletes conversion
Solvent Ratio (MeOH:H₂O)4:1Enhances solubility
Temperature20°CMinimizes side products

Industrial-Scale Production Considerations

Scaling the hydrolysis method necessitates addressing solvent recovery, waste management, and purification efficiency.

Continuous Flow Reactors

Implementing continuous flow systems reduces reaction time from 6 hours to under 2 hours by improving mass transfer and heat dissipation. A tubular reactor with in-line pH monitoring ensures consistent base concentration and product quality.

Purification Techniques

  • Crystallization : The carboxylic acid product is isolated via acidification (HCl, pH 2–3) and recrystallized from ethyl acetate/hexane (1:5), achieving >98% purity.

  • Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH, 9:1) resolves residual ester or side products at the laboratory scale.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYieldScalabilityPurityCost Efficiency
KOH Hydrolysis90%High>98%Moderate
Theoretical Cyclization~60%Low85–90%High
Oxidative Routes50–70%Moderate90–95%Low

The hydrolysis method outperforms alternatives in yield and scalability, making it the preferred industrial choice. Cyclization and oxidation routes remain exploratory, hindered by lower yields and complex optimization.

Chemical Reactions Analysis

Types of Reactions

Dipeptide diaminobutyroyl benzylamide (acetate) primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original peptide, which can have different biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of benzofuran have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis in tumor cells. This compound can potentially serve as a scaffold for designing novel anticancer agents.

Anti-inflammatory Properties
Studies have shown that benzofuran derivatives can possess anti-inflammatory effects. The presence of the carboxylic acid functional group in this compound may enhance its interaction with biological targets involved in inflammatory pathways.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique benzofuran structure allows chemists to modify it further to create more complex molecules with desired biological activities. The ability to functionalize the tetrahydrofuran ring opens avenues for synthesizing new pharmacologically active compounds.

Biochemical Research

Proteomics Research
this compound is utilized in proteomics studies as a biochemical tool. Its properties allow it to interact with specific proteins or enzymes, making it useful for investigating protein functions and interactions within biological systems .

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry explored the anticancer activity of benzofuran derivatives. The researchers synthesized several derivatives based on the benzofuran scaffold and tested their efficacy against various cancer cell lines. Results indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Anti-inflammatory Mechanisms

In another study published in Phytochemistry, researchers investigated the anti-inflammatory effects of benzofuran compounds. They found that certain derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The compound exerts its effects by blocking the nicotinic acetylcholine receptors on muscle cells. This inhibition prevents the uptake of sodium ions, leading to muscle relaxation. The molecular target is the muscular nicotinic acetylcholine receptor (mnAChR), and the pathway involves the inhibition of neuronal transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent variations, heteroatom substitutions, and functional group modifications.

Positional Isomers and Benzofuran Derivatives

  • 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (): Structural difference: Carboxylic acid group at position 3 instead of 2.
  • Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate ():

    • Structural difference : Trifluoromethyl and ethyl ester groups at positions 3 and 2, respectively.
    • Impact : Enhanced lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group.
    • Properties : Molecular formula C₁₃H₁₃F₃O₄, labeled as hazardous (GHS "Danger") .

Indole-Based Analogs

  • 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (): Structural difference: Benzofuran oxygen replaced with indole nitrogen. Properties: Molecular formula C₁₀H₁₁NO₃, hazard warnings (H317: skin sensitization; H319: eye irritation) .
  • 4,5,6,7-Tetrahydro-2-methyl-4-oxo-1H-indole-3-carboxylic acid (): Structural difference: Methyl and carboxylic acid groups at positions 2 and 3 of the indole ring. Impact: Altered steric and electronic profiles compared to benzofuran analogs.

Functional Group Modifications

  • 4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid ():
    • Structural difference : Hydroxyl group replaces the oxo group at position 4.
    • Impact : Enhances hydrogen-bonding capacity and solubility in polar solvents.
    • Properties : Molecular formula C₁₀H₁₂O₄, boiling point 271.2°C, density 1.4 g/cm³ .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) Boiling Point (°C) Hazard Profile
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid C₁₀H₁₀O₄ 3-Me, 2-COOH Not reported Not reported Not available
4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid () C₉H₈O₄ 3-COOH Not reported Not reported Flash point 185.7°C
Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-benzofuran-2-carboxylate () C₁₃H₁₃F₃O₄ 6-Me, 3-CF₃, 2-COOEt Not reported Not reported GHS "Danger"
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid () C₁₀H₁₁NO₃ 3-Me, 2-COOH (indole core) Not reported Not reported H317, H319
4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid () C₁₀H₁₂O₄ 3-Me, 4-OH Not reported 271.2 Not available

Biological Activity

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid (CAS Number: 112579-43-8) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H10O4C_{10}H_{10}O_{4}, with a molecular weight of approximately 194.18 g/mol. The structure consists of a benzofuran core with a methyl and a carbonyl group contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzofuran have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that these compounds can inhibit bacterial growth at concentrations as low as 9.2 μg/mL for S. aureus .

Antitumor Activity

The compound’s structural features suggest potential anticancer activity. A study involving analogs of benzofuran derivatives revealed significant cytotoxicity against human cancer cell lines. For example, a related compound exhibited an IC50 value less than that of the reference drug doxorubicin against both A431 and Jurkat cell lines . The presence of electron-donating groups in the structure enhances its interaction with cellular targets.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of benzofuran derivatives. Compounds with similar scaffolds have been reported to exhibit anticonvulsant properties in animal models. The mechanism appears to involve modulation of GABAergic neurotransmission .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Some studies suggest that compounds within this class may act as inhibitors of key enzymes involved in cancer metabolism.
  • Receptor Modulation : The ability to modulate neurotransmitter receptors indicates potential applications in treating neurological disorders.
  • Oxidative Stress Reduction : Benzofuran derivatives may exert antioxidant effects, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzofuran derivatives against E. coli and S. aureus. The results indicated that modifications at the 3-position significantly enhanced activity, with MIC values ranging from 5 to 15 μg/mL .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of benzofuran derivatives and tested their cytotoxicity on various cancer cell lines. One derivative showed promising results with an IC50 value of 0.5 µg/mL against MCF-7 breast cancer cells .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of S. aureus
AntitumorCytotoxicity in cancer cells
NeuroprotectiveAnticonvulsant effects

Q & A

Q. How is the compound’s enantiomeric purity assessed and controlled?

  • Methodological Answer :
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers.
  • Circular Dichroism (CD) : Confirms absolute configuration using reference standards .

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